N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene moiety and an acetamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide typically involves the reaction of 4-bromo-1-naphthylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate.
Oxidation: The boronic ester group can be oxidized to a boronic acid using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, hydrogen gas with metal catalysts.
Scientific Research Applications
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Material Science: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: Investigated for its potential use in drug discovery and development, particularly as a building block for boron-containing pharmaceuticals.
Industrial Applications: Employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide largely depends on its role in specific reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boron atom in the dioxaborolane ring plays a crucial role in facilitating these reactions by stabilizing the transition state and enhancing the reactivity of the compound.
Comparison with Similar Compounds
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide can be compared with other boronic esters, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a naphthalene moiety.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group, offering different reactivity and applications.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Features a dihydropyridine ring, used in different synthetic contexts.
The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct electronic properties and reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C18H22BNO3 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H22BNO3/c1-12(21)20-16-11-10-15(13-8-6-7-9-14(13)16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3,(H,20,21) |
InChI Key |
FLWZNQBWMLPGLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.